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Compound Name: Ascleposide E

Cat. No.: B12870054 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for Ascleposide
E, a cardenolide glycoside isolated from the roots of Asclepias mellodora. This document is

intended for researchers, scientists, and professionals in the field of drug development and

natural product chemistry, offering a comprehensive summary of its structural characterization

through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), detailed

experimental protocols, and a visualization of its structural components.

Introduction
Ascleposide E is a member of the cardenolide family of steroids, a class of naturally occurring

compounds known for their potent biological activities. The structural elucidation of these

complex molecules is crucial for understanding their mechanism of action and for the potential

development of new therapeutic agents. This guide focuses on the definitive spectroscopic

data that has enabled the structural determination of Ascleposide E.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry was instrumental in determining the molecular formula of

Ascleposide E.

Table 1: Mass Spectrometry Data for Ascleposide E
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Ionization Mode
Mass-to-Charge Ratio
(m/z)

Molecular Formula

HR-FAB-MS (positive) 781.4116 [M+Na]⁺ C₃₉H₆₂O₁₄

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The detailed structure of Ascleposide E, including the stereochemistry of the steroidal nucleus

and the nature and linkage of the sugar moieties, was elucidated using one-dimensional (¹H

and ¹³C) and two-dimensional NMR spectroscopy.

Table 2: ¹³C-NMR Spectroscopic Data for Ascleposide E (125 MHz, C₅D₅N)
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Position Chemical Shift (δ) Position Chemical Shift (δ)

1 37.8 1' 96.6

2 27.2 2' 74.8

3 78.0 3' 76.5

4 34.5 4' 71.9

5 40.0 5' 78.4

6 28.0 6' 62.9

7 27.3 1'' 102.1

8 42.0 2'' 75.6

9 40.0 3'' 78.4

10 36.6 4'' 71.8

11 21.9 5'' 78.2

12 39.7 6'' 62.9

13 49.8 1''' 104.8

14 85.0 2''' 36.2

15 33.1 3''' 70.0

16 27.2 4''' 36.6

17 51.0 5''' 26.2

18 16.2 6''' 17.2

19 23.6 OMe 51.8

20 176.4

21 74.9

22 174.5

23 118.0
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Table 3: ¹H-NMR Spectroscopic Data for Ascleposide E (500 MHz, C₅D₅N)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity J (Hz)

1α 1.15 m

1β 2.05 m

2α 1.95 m

2β 1.80 m

3α 3.85 m

4α 1.40 m

4β 1.30 m

5α 1.50 dd 12.0, 2.0

6α 1.80 m

6β 1.65 m

7α 1.60 m

7β 1.50 m

8β 2.20 dd 10.0, 2.0

9α 1.90 m

11α 1.75 m

11β 1.60 m

12α 2.50 m

12β 2.25 m

15α 2.45 m

15β 1.70 m

16α 2.00 m

16β 1.85 m

17α 3.10 t 8.0
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18-H₃ 1.10 s

19-H₃ 1.25 s

21-H₂ 4.95 d 18.0

5.10 d 18.0

22 6.20 s

1'-H 5.15 d 8.0

1''-H 4.90 d 8.0

1'''-H 4.80 d 8.0

OMe 3.45 s

Experimental Protocols
Isolation of Ascleposide E
The dried roots of Asclepias mellodora were extracted with methanol (MeOH). The

concentrated extract was partitioned between water (H₂O) and chloroform (CHCl₃). The

aqueous layer was further extracted with n-butanol (n-BuOH). The n-BuOH soluble fraction was

subjected to silica gel column chromatography using a gradient of CHCl₃-MeOH-H₂O (8:2:0.2)

to yield several fractions. Ascleposide E was purified from one of these fractions by repeated

silica gel column chromatography and preparative High-Performance Liquid Chromatography

(HPLC).

Spectroscopic Analysis
NMR Spectra: ¹H-NMR and ¹³C-NMR spectra were recorded on a JEOL JNM-A 500

spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in δ (ppm)

values relative to the solvent peak of pyridine-d₅ (C₅D₅N).

Mass Spectrometry: High-resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-

MS) was performed on a JEOL JMS-AX 505 HA mass spectrometer.

Visualization of Structural Relationships
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The following diagram illustrates the structural components of Ascleposide E, highlighting the

aglycone and the attached sugar moieties.
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Caption: Structural components of Ascleposide E.

This guide provides a foundational understanding of the spectroscopic characteristics of

Ascleposide E. The detailed data and protocols presented herein are intended to support

further research and development in the field of natural product chemistry and pharmacology.

To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Ascleposide
E: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12870054#spectroscopic-data-for-ascleposide-e-
nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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